2-bromo-4-fluoro-3-methylpyridine
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Overview
Description
2-Bromo-4-fluoro-3-methylpyridine is a heterocyclic organic compound that belongs to the class of substituted pyridines It is characterized by the presence of bromine, fluorine, and methyl groups attached to a pyridine ring
Mechanism of Action
Target of Action
2-Bromo-4-fluoro-3-methylpyridine is a chemical compound used in various chemical reactions, including the Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound doesn’t have a specific biological target but serves as a reagent in chemical synthesis.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the Suzuki–Miyaura cross-coupling, it can react with organoboron reagents under mild and functional group tolerant conditions . The reaction involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
As a chemical reagent, this compound doesn’t directly participate in biochemical pathways. For example, it’s used in the synthesis of fluoropyridines , which have interesting and unusual physical, chemical, and biological properties .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For instance, in the Suzuki–Miyaura cross-coupling, it contributes to the formation of carbon–carbon bonds .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluoro-3-methylpyridine plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial in modulating cellular processes such as the release of pro-inflammatory cytokines. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and participate in catalytic reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of p38α mitogen-activated protein kinase, which is involved in the regulation of inflammatory responses and stress signaling pathways . By inhibiting this kinase, this compound can alter the expression of genes related to inflammation and cellular stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For instance, its role as a p38α mitogen-activated protein kinase inhibitor involves binding to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins . This inhibition leads to changes in gene expression and cellular responses to stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution within the body can influence its efficacy and potential side effects, as it may accumulate in certain tissues or organs.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can determine its interactions with biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-3-methylpyridine typically involves the halogenation of 4-methylpyridine. One common method is the bromination of 4-methylpyridine followed by fluorination. For instance, 2-bromo-4-fluoropyridine can be synthesized by reacting 2-bromopyridin-4-amine with tetrafluoroboric acid and sodium nitrite in water at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydrogencarbonate and tetrafluoroboric acid are used under aqueous conditions.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
2-Bromo-4-fluoro-3-methylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: Similar in structure but lacks the bromine atom.
4-Bromo-2-methylpyridine: Similar but lacks the fluorine atom.
Uniqueness
2-Bromo-4-fluoro-3-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and properties.
Properties
CAS No. |
1227599-65-6 |
---|---|
Molecular Formula |
C6H5BrFN |
Molecular Weight |
190 |
Purity |
95 |
Origin of Product |
United States |
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